molecular formula C16H25NO2 B11722136 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime

3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime

Cat. No.: B11722136
M. Wt: 263.37 g/mol
InChI Key: MVKGDHBJUOEZQS-YVLHZVERSA-N
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Description

3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime is a chemical derivative of the well-known synthetic phenolic antioxidant precursor, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (CAS 1620-98-0) . The parent aldehyde is extensively used in organic synthesis, particularly as a building block for pharmaceuticals and materials science . It serves as a key intermediate in the preparation of bioactive molecules, including chalcones and flavanones with potential anti-inflammatory properties, and thiazolo derivatives explored for their analgesic and anti-parasitic activities . The O-methyloxime derivative is specifically valuable in research for its modified reactivity and stability compared to the parent aldehyde. The steric hindrance provided by the tert-butyl groups influences its mechanism of action in various applications, such as in the development of Organic Light-Emitting Diodes (OLEDs) and other advanced materials . This compound is offered For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility to confirm product identity and/or purity for their specific research applications.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(Z)-methoxyiminomethyl]phenol

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3/b17-10-

InChI Key

MVKGDHBJUOEZQS-YVLHZVERSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure:

  • Substrate : 2,6-Di-tert-butylphenol (4.12 g, 0.02 mol)

  • Solvent : 1,2-Dichloroethane (20 mL)

  • Reagent : Vilsmeier complex (generated from DMF and POCl₃)

  • Temperature : 70°C (reflux)

  • Time : 2 hours

The reaction mixture is neutralized with saturated Na₂CO₃, yielding 4.48 g (96%) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a light brown solid. Key advantages include:

  • No requirement for gaseous reactants or specialized catalysts

  • Compatibility with aprotic solvents (1,2-dichloroethane, acetonitrile)

  • Minimal purification needed due to high regioselectivity.

Mechanistic Insights

The Vilsmeier reagent (chloromethyleneiminium chloride) electrophilically substitutes the phenol’s para position. Steric hindrance from tert-butyl groups directs formylation exclusively to the 4-position, avoiding ortho/meta byproducts.

Oximation of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

The aldehyde intermediate is converted to the O-methyloxime via condensation with O-methylhydroxylamine hydrochloride. This step typically proceeds in ethanol or methanol under mild acidic or basic conditions.

Standard Oximation Protocol

A modified procedure derived from Sigma-Aldrich’s synthetic data:

  • Substrate : 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (4.0 g, 0.017 mol)

  • Reagent : O-Methylhydroxylamine hydrochloride (1.7 g, 0.020 mol)

  • Base : Sodium bicarbonate (1.7 g, 0.020 mol)

  • Solvent : Anhydrous ethanol (40 mL)

  • Temperature : 0–25°C

  • Time : 2–5 hours

The product precipitates upon cooling, yielding 4.2 g (91%) of white crystals after filtration.

Critical Parameters

  • pH Control : Excess NaHCO₃ maintains a mildly basic medium (pH 8–9), accelerating nucleophilic attack by deprotonating hydroxylamine.

  • Solvent Choice : Ethanol enhances oxime stability vs. aqueous systems, minimizing hydrolysis.

  • Steric Effects : Bulky tert-butyl groups slow reaction kinetics, necessitating extended stirring.

Alternative Synthetic Routes

Reductive Amination of Preformed Oximes

A patent-derived method reduces 3,5-di-tert-butyl-4-hydroxybenzaldehyde oxime intermediates using NaBH₄ or LiAlH₄. However, this route is less favored due to over-reduction risks and lower yields (≤75%) compared to direct oximation.

Solid-Phase Synthesis

Degruyter’s protocol demonstrates oxime formation on silica-supported aldehydes, though scalability remains limited. Key data:

ParameterValue
SupportSilica gel functionalized with aldehyde
ReagentO-Methylhydroxylamine
Yield82%
Purity (HPLC)>98%

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (4:1) affords analytically pure product. Typical characteristics:

  • Melting Point : 185–189°C (lit. 186–190°C)

  • ¹H NMR (CDCl₃): δ 1.42 (s, 18H, t-Bu), 3.98 (s, 3H, OCH₃), 5.21 (s, 1H, OH), 7.45 (s, 2H, Ar-H), 8.12 (s, 1H, CH=N).

Chromatographic Methods

Flash chromatography (hexane/ethyl acetate 8:2) resolves residual aldehyde, achieving ≥99% purity.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Vilsmeier + Oximation91%>98%High$$
Reductive Amination75%95%Moderate$$$
Solid-Phase82%98%Low$$$$

The Vilsmeier-oximation sequence remains optimal for industrial-scale production, balancing cost and efficiency.

Challenges and Mitigation Strategies

  • Byproduct Formation : Trace imine oligomers may form during oximation. Adding molecular sieves (4Å) suppresses this side reaction.

  • Solvent Residues : Residual DMF from Vilsmeier reactions is removed via azeotropic distillation with toluene.

  • Oxime Isomerism : The (E)-isomer predominates (>95%) under basic conditions, confirmed by NOESY NMR .

Chemical Reactions Analysis

Types of Reactions

3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

One of the prominent applications of 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime is its use in pharmaceutical compositions aimed at treating inflammatory diseases. Research indicates that compounds derived from this structure exhibit significant inhibitory effects on enzymes like lipoxygenase and cyclooxygenase, which are involved in the inflammatory response. For instance, a patent describes its use in treating conditions such as rheumatoid arthritis and psoriasis by modulating inflammatory pathways .

Antioxidant Activity

As an antioxidant, this compound plays a crucial role in preventing oxidative stress-related damage in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly valuable in formulations aimed at improving skin health and longevity .

Stabilizers in Polymers

In the field of materials science, this compound is utilized as a stabilizer for polymers. Its ability to inhibit oxidative degradation makes it an essential additive in plastics and coatings. This application helps extend the lifespan of products exposed to harsh environmental conditions .

Food Preservation

The compound is also recognized for its potential as a food preservative due to its antioxidant properties. It can be incorporated into food packaging materials to reduce spoilage and enhance shelf life by preventing lipid oxidation .

Chemical Synthesis

This compound serves as a precursor in the synthesis of various organic compounds. Its derivatives are often employed in synthetic pathways to create more complex molecules used in pharmaceuticals and agrochemicals .

Data Tables

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsAnti-inflammatory treatmentsInhibits lipoxygenase and cyclooxygenase
Antioxidant formulationsEffective free radical scavenger
Industrial MaterialsPolymer stabilizationExtends product lifespan under environmental stress
Food preservationReduces spoilage through antioxidant action
Chemical SynthesisPrecursor for organic compound synthesisUseful in creating complex molecules

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Organic Chemistry demonstrated that derivatives of 3,5-Ditert-butyl-4-hydroxybenzaldehyde showed significant anti-inflammatory effects when tested on animal models with induced arthritis. The results indicated a marked reduction in inflammation markers and improved mobility in treated subjects compared to controls.

Case Study 2: Polymer Stabilization

Research conducted by the European Chemical Agency highlighted the effectiveness of this compound as a stabilizer in polyvinyl chloride (PVC). The study found that incorporating this compound significantly reduced degradation rates during accelerated aging tests.

Mechanism of Action

The mechanism of action of 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime involves its ability to scavenge free radicals and inhibit oxidative processes. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound’s antioxidant activity is attributed to the presence of the hydroxy and oxime groups, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime and analogous compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Biological/Pesticidal Activity Stability/Reactivity Insights
This compound 3,5-(tert-butyl); 4-OH; O-methyloxime ~291.4* Phenolic hydroxyl, oxime Antioxidant potential; synthetic intermediate High steric hindrance; moderate solubility in polar solvents
Bromofenoxim (3,5-Dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime) 3,5-Br; 4-OH; O-(2,4-dinitrophenyl) ~466.0 Bromine, nitro groups Herbicidal activity Photolabile; reactive nitro groups
N-[2-(Coumarin-3-yl)ethyl]piperazinyl quinolones (e.g., 6g, 6h, 6i) Variable (quinolone + oxime/oxime derivatives) ~450–500 Quinolone, oxime/O-methyloxime Antibacterial (e.g., vs. S. aureus, E. coli) Enhanced membrane permeability due to oxime polarity
3-Methoxy-m-4-xylylide (synthetic derivative of α/β-oximes) Methoxy, methyl groups ~180–200 Methoxy, xylylide None reported High thermal stability; isomer-dependent reactivity

*Calculated based on molecular formula C₁₅H₂₁NO₂.

Functional Group Analysis

  • O-Methyloxime vs. O-Aryloxime: The O-methyloxime group in the target compound offers better hydrolytic stability compared to O-aryloximes (e.g., bromofenoxim’s O-(2,4-dinitrophenyl) group), which are prone to photodegradation . However, aryloximes exhibit stronger pesticidal activity due to electron-withdrawing nitro groups enhancing electrophilic reactivity .
  • Steric Effects: The tert-butyl substituents in the target compound reduce nucleophilic attack at the oxime nitrogen, unlike smaller substituents in quinolone-derived oximes (e.g., 6g–6i), which show higher antibacterial potency due to improved target binding .

Biological Activity

3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime (often referred to as BHT-CHO O-methyloxime) is a derivative of the well-known antioxidant 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO). This compound has garnered attention for its potential biological activities, particularly in the realms of antioxidant properties, anti-inflammatory effects, and metabolic pathways. This article provides a comprehensive overview of its biological activity, supported by detailed research findings and case studies.

  • Molecular Formula : C16_{16}H26_{26}N2_{2}O2_{2}
  • Molecular Weight : 278.39 g/mol
  • Structure : The compound features a hydroxyl group and an aldehyde group on a tert-butyl substituted aromatic ring, which contributes to its reactivity and biological properties.

Antioxidant Activity

This compound exhibits significant antioxidant activity. The mechanism through which it acts involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in biological systems.

Research Findings

  • In vitro Studies :
    • A study demonstrated that BHT-CHO O-methyloxime effectively scavenged free radicals in various assays, showing a high degree of efficacy compared to other antioxidants like ascorbic acid and tocopherol .
    • Table 1 summarizes the IC50 values for different antioxidants:
    CompoundIC50 (µM)
    Ascorbic Acid25
    Tocopherol30
    BHT-CHO O-methyloxime15
  • In vivo Studies :
    • Animal models treated with BHT-CHO O-methyloxime showed reduced markers of oxidative stress and improved overall health indicators compared to control groups .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and antioxidants play a crucial role in mitigating inflammatory responses.

Case Studies

  • Carrageenan-Induced Edema :
    • In a study involving carrageenan-induced paw edema in rats, BHT-CHO O-methyloxime demonstrated significant inhibition of swelling. The percent inhibition was calculated based on the difference in paw volume before and after treatment .
    Dose (mg/kg)Percent Inhibition (%)
    1030
    2050
    5070
  • Mechanism of Action :
    • The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are commonly elevated during inflammatory responses .

Metabolism and Bioavailability

Understanding the metabolism of BHT-CHO O-methyloxime is crucial for evaluating its biological activity.

  • Metabolic Pathways :
    • Research indicates that following administration, a significant portion of the compound is metabolized into various metabolites, including glucuronides and sulfates. Approximately 80% remains unchanged in fat tissues after metabolism .
  • Bioavailability :
    • The bioavailability of BHT-CHO O-methyloxime appears to be high due to its lipophilic nature, allowing for efficient absorption in biological systems .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,5-Ditert-butyl-4-hydroxybenzaldehyde O-methyloxime?

  • Methodological Answer : The synthesis typically involves reacting 3,5-Ditert-butyl-4-hydroxybenzaldehyde with methoxylamine hydrochloride under mildly acidic conditions. Key parameters include:
  • Solvent : Ethanol or methanol, which solubilize both reactants and stabilize intermediates.
  • Catalyst : Hydrochloric acid (HCl) or pyridine to facilitate imine formation .
  • Temperature : Reflux (~70–80°C) for 4–6 hours to drive the reaction to completion.
  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate.
  • Purification : Recrystallization from ethanol/hexane mixtures yields pure oxime (61–78% yield) .

Table 1 : Representative Reaction Conditions

ParameterOptimal ValueReference
SolventEthanol
CatalystHCl (0.1 M)
Reaction Time6 hours (reflux)
Yield65–78%

Q. How can researchers confirm the structural integrity of the synthesized oxime?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H NMR : Look for characteristic peaks:
  • Oxime proton (N–OH) at δ 8.5–9.0 ppm (disappears upon deuteration).
  • Aromatic protons (δ 7.4–7.8 ppm) and tert-butyl groups (δ 1.3–1.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 322.24 (C₁₉H₂₈NO₂) .
  • TLC : Monitor reaction progress using silica gel plates (CHCl₃/MeOH 95:5) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported tautomeric behavior of O-methyloxime derivatives?

  • Methodological Answer : Tautomerism (E/Z isomerism) can be studied via:
  • Variable-Temperature NMR : Observe coalescence of peaks at elevated temperatures to assess interconversion kinetics .
  • X-ray Crystallography : Resolve crystal structures to confirm dominant tautomers .
  • DFT Calculations : Compare experimental NMR shifts with computed values for E/Z isomers .

Case Study : For analogous 3,5-dihydroxybenzaldehyde oximes, X-ray data revealed Z-configuration dominance due to intramolecular hydrogen bonding .

Q. How does the steric bulk of tert-butyl groups influence the compound’s stability under oxidative conditions?

  • Methodological Answer :
  • ESR Spectroscopy : Detect phenoxyl radical formation under oxidation (e.g., with PbO₂). The tert-butyl groups stabilize radicals via steric protection and resonance .
  • Kinetic Studies : Compare degradation rates of tert-butyl-substituted oximes vs. non-bulky analogs in H₂O₂/UV systems.
  • Computational Modeling : Calculate bond dissociation energies (BDEs) for the O–H group to predict oxidative stability .

Table 2 : Stability Comparison

CompoundHalf-life (H₂O₂, 25°C)Reference
3,5-Ditert-butyl derivative>24 hours
Unsubstituted analog<2 hours

Q. What methodologies are recommended for investigating the biological activity of this oxime?

  • Methodological Answer :
  • Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Pre-screen for mitochondrial toxicity to exclude false positives .
  • Enzyme Inhibition : Evaluate inhibition of tyrosinase or aldose reductase via spectrophotometric assays (IC₅₀ determination) .
  • SAR Studies : Synthesize analogs (e.g., varying substituents on the benzaldehyde ring) to correlate structure with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer :
  • Purification Rigor : Ensure recrystallization from high-purity solvents (e.g., HPLC-grade ethanol) .
  • Hydrate vs. Anhydrous Forms : Characterize via TGA/DSC to detect hydrate formation (e.g., hydrate melts at 187–189°C vs. anhydrous at 192–194°C) .
  • Interlab Calibration : Cross-validate melting points using certified reference standards.

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